MTX-211

描述

MTX-211 是一种新型双重抑制剂,可同时抑制表皮生长因子受体和磷脂酰肌醇-3激酶。该化合物在包括胰腺癌和结直肠癌在内的多种癌症的临床前模型中显示出有希望的活性 。它以其能够增强具有 KRAS 突变的肿瘤中丝裂原活化蛋白激酶激酶抑制剂治疗效果的能力而闻名 .

科学研究应用

MTX-211 具有广泛的科学研究应用,特别是在化学、生物学、医学和工业领域。在癌症研究中,this compound 在体外对膀胱癌细胞显示出显着的生长抑制作用 。在胰腺癌的临床前模型中,它也被发现与丝裂原活化蛋白激酶激酶抑制剂曲美替尼具有高度协同作用 。此外,this compound 已被研究用于其克服癌细胞耐药机制的潜力,例如 ATP 结合盒类药物转运蛋白 ABCG2 的过表达 .

作用机制

生化分析

Biochemical Properties

MTX-211 plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, including EGFR and PI3K . It also interacts with the ATP-binding cassette (ABC) drug transporter ABCG2 . The nature of these interactions involves the inhibition of these proteins, leading to a decrease in their activity .

Cellular Effects

This compound has a time- and concentration-dependent inhibitory effect on bladder cancer cell proliferation . It induces cell apoptosis and G0/G1 cell cycle arrest . This compound influences cell function by suppressing the activation of the EGFR and PI3K pathways .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It promotes NFR2 protein ubiquitinated degradation via facilitating the binding of Keap1 and NRF2, subsequently resulting in the downregulated expression of GCLM, which plays a vital role in GSH synthesis . It also inhibits intracellular glutathione (GSH) metabolism, leading to a decrease in GSH levels and an increase in reactive oxygen species .

Temporal Effects in Laboratory Settings

Over time, this compound shows a consistent inhibitory effect on bladder cancer cell proliferation . Its impact on GSH metabolism and the Keap1/NRF2/GCLM signaling pathway remains stable over time .

Metabolic Pathways

This compound is involved in the GSH synthesis pathway through the Keap1/NRF2/GCLM signaling pathway . It inhibits GSH metabolism, leading to a decrease in GSH levels .

Transport and Distribution

This compound is transported within cells and tissues through the ATP-binding cassette (ABC) drug transporter ABCG2 . The drug efflux activity of ABCG2 substantially decreases the intracellular accumulation of this compound in cancer cells .

化学反应分析

相似化合物的比较

准备方法

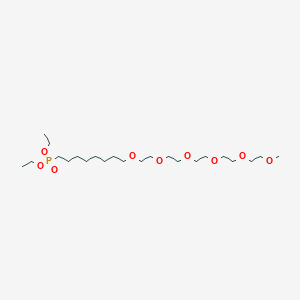

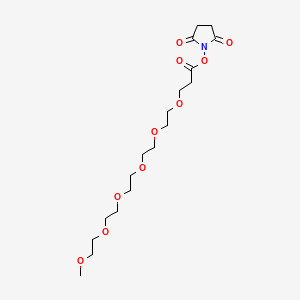

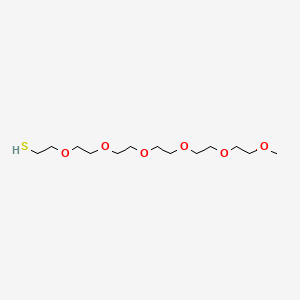

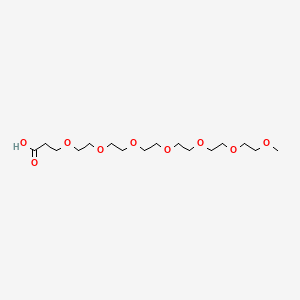

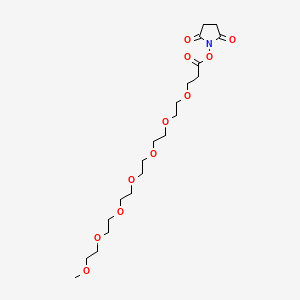

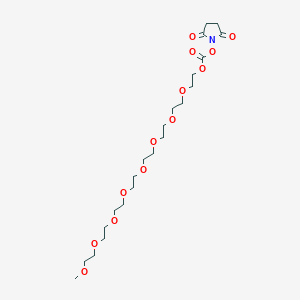

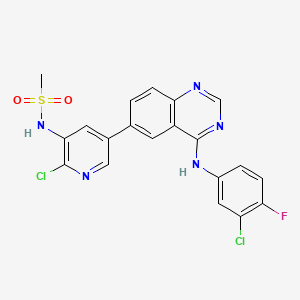

MTX-211,也称为甲磺酰胺,N-[2-氯-5-[4-[(3-氯-4-氟苯基)氨基]-6-喹唑啉基]-3-吡啶基],分子量为 478.33,化学式为 C20H14Cl2FN5O2S 。this compound 的合成路线和反应条件涉及使用各种试剂和催化剂来实现所需的化学结构。有关工业生产方法的具体细节在文献中尚无报道。

属性

IUPAC Name |

N-[2-chloro-5-[4-(3-chloro-4-fluoroanilino)quinazolin-6-yl]pyridin-3-yl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14Cl2FN5O2S/c1-31(29,30)28-18-7-12(9-24-19(18)22)11-2-5-17-14(6-11)20(26-10-25-17)27-13-3-4-16(23)15(21)8-13/h2-10,28H,1H3,(H,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUYKCXXNIKKSBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=C(N=CC(=C1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14Cl2FN5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。